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molecular formula C10H10N6O3 B1214892 3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 115779-20-9

3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B1214892
M. Wt: 262.23 g/mol
InChI Key: RYQVRAILJXPCMZ-UHFFFAOYSA-N
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Patent
US04840949

Procedure details

A mixture of 3.76 g of (20 millimoles) of 3-methylxanthine-sodium, 100 ml of dimethyl formamide and 2.60 g (19.6 millimoles) of 3-chloromethyl-5-methyl-1,2,4-oxadiazole is stirred at 100° C. for one hour and a half. The hot reaction mixture is filtered and to the filtrate 50 ml of methanol are added. Thus 3.65 g of 3,7-dihydro-3-methyl-7-([5-methyl-1,2,4-oxadiazole-3-yl]-methyl)-1H-purine-2,6-dione are obtained, m.p.: 262°-264° C. Yield: 69%.
Name
3-methylxanthine sodium
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][NH:7][C:6]=2[C:5](=[O:11])[NH:4][C:3]1=[O:12].[Na].Cl[CH2:15][C:16]1[N:20]=[C:19]([CH3:21])[O:18][N:17]=1>CN(C)C=O>[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:15][C:16]3[N:20]=[C:19]([CH3:21])[O:18][N:17]=3)[C:6]=2[C:5](=[O:11])[NH:4][C:3]1=[O:12] |f:0.1,^1:12|

Inputs

Step One
Name
3-methylxanthine sodium
Quantity
3.76 g
Type
reactant
Smiles
CN1C(NC(C=2NC=NC12)=O)=O.[Na]
Name
Quantity
2.6 g
Type
reactant
Smiles
ClCC1=NOC(=N1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered and to the filtrate 50 ml of methanol
ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(NC(C=2N(C=NC12)CC1=NOC(=N1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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